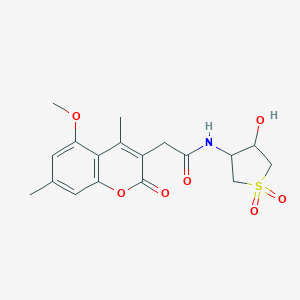
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2 pathway, which plays a role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. Additionally, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide in lab experiments is its potential for use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects, which can be useful in the study of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the appropriate dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the appropriate dosage and potential side effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and effective analogs.
Synthesis Methods
The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves the condensation of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carbaldehyde with N-(4-hydroxy-1,1-dioxido-3-thienyl)acetamide in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by the addition of a thiol group to form the final product.
Scientific Research Applications
N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been extensively studied for its potential applications in medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C18H21NO7S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H21NO7S/c1-9-4-14(25-3)17-10(2)11(18(22)26-15(17)5-9)6-16(21)19-12-7-27(23,24)8-13(12)20/h4-5,12-13,20H,6-8H2,1-3H3,(H,19,21) |
InChI Key |
NQBXDVYBKVTZNE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)CC3O)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



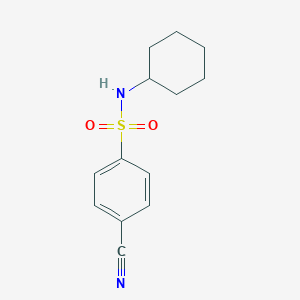
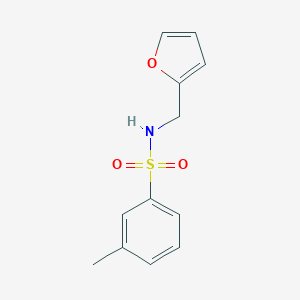


![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
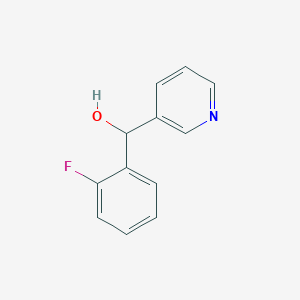
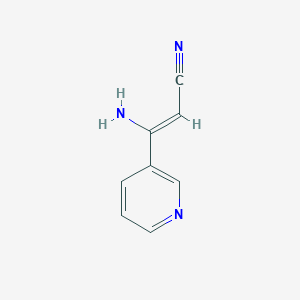
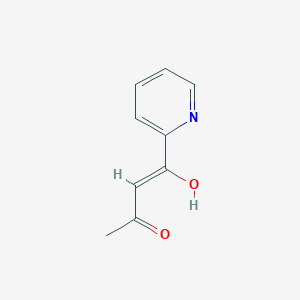
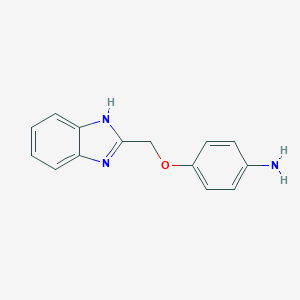

![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

